molecular formula C5H12N2O2S B1527849 Pyrrolidin-2-ylmethanesulfonamide CAS No. 1247347-73-4

Pyrrolidin-2-ylmethanesulfonamide

Cat. No.: B1527849
CAS No.: 1247347-73-4
M. Wt: 164.23 g/mol
InChI Key: RSPRMRVYZCSKLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrrolidin-2-ylmethanesulfonamide: is a chemical compound with the molecular formula C5H12N2O2S. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and methanesulfonamide, a sulfonamide group attached to a methane molecule

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: this compound can be synthesized through the reaction of pyrrolidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the reactants.

  • Industrial Production Methods: On an industrial scale, the compound is produced using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Large-scale reactors and continuous flow processes are often employed to ensure consistent production.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form pyrrolidin-2-ylmethanesulfonic acid.

  • Reduction: Reduction reactions can convert the sulfonamide group to an amine, resulting in pyrrolidin-2-ylmethanamine.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophiles such as amines or alcohols are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Pyrrolidin-2-ylmethanesulfonic acid

  • Reduction: Pyrrolidin-2-ylmethanamine

  • Substitution: Various substituted pyrrolidines depending on the nucleophile used

Scientific Research Applications

Chemistry: Pyrrolidin-2-ylmethanesulfonamide is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Medicine: It is investigated for its use in drug development, particularly in the design of new therapeutic agents. Industry: The compound is utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • Pyrrolidine: A closely related compound without the sulfonamide group.

  • Methanesulfonamide: The parent compound without the pyrrolidine ring.

  • Pyrrolidin-2-ylmethanol: A compound with a hydroxyl group instead of the sulfonamide group.

Uniqueness: Pyrrolidin-2-ylmethanesulfonamide is unique due to its combination of the pyrrolidine ring and the sulfonamide group, which imparts distinct chemical and biological properties compared to its similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

pyrrolidin-2-ylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2S/c6-10(8,9)4-5-2-1-3-7-5/h5,7H,1-4H2,(H2,6,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSPRMRVYZCSKLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrrolidin-2-ylmethanesulfonamide
Reactant of Route 2
Pyrrolidin-2-ylmethanesulfonamide
Reactant of Route 3
Reactant of Route 3
Pyrrolidin-2-ylmethanesulfonamide
Reactant of Route 4
Pyrrolidin-2-ylmethanesulfonamide
Reactant of Route 5
Pyrrolidin-2-ylmethanesulfonamide
Reactant of Route 6
Pyrrolidin-2-ylmethanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.